4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a carboxamide group at the 3-position. This compound is of interest in pharmaceutical chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which play crucial roles in cell cycle regulation.
The compound can be classified under pyrazole derivatives, which are known for their diverse biological activities. It is specifically identified by its chemical structure, which includes a bromine atom and a carboxamide functional group. Pyrazoles are widely studied for their applications in medicinal chemistry, particularly in developing anti-cancer agents and other therapeutic compounds.
The synthesis of 4-bromo-1H-pyrazole-3-carboxamide typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity in the synthesis process .
The molecular formula of 4-bromo-1H-pyrazole-3-carboxamide is C4H4BrN3O. The structure features a five-membered pyrazole ring with the following notable attributes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the molecular structure:
4-Bromo-1H-pyrazole-3-carboxamide can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound makes it valuable for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for 4-bromo-1H-pyrazole-3-carboxamide, particularly as a cyclin-dependent kinase inhibitor, involves:
Key physical properties include:
Chemical properties include:
4-Bromo-1H-pyrazole-3-carboxamide has significant applications in scientific research:
Pyrazole derivatives represent a structurally diverse class of nitrogen-containing heterocycles that have become indispensable scaffolds in pharmaceutical and material science research. Their electron-rich aromatic system, characterized by two adjacent nitrogen atoms within a five-membered ring, enables diverse non-covalent interactions with biological targets and materials interfaces. The strategic incorporation of halogen atoms—particularly bromine—at specific ring positions substantially modifies electronic distribution, lipophilicity, and steric bulk, thereby expanding the utility of these heterocycles. 4-Bromo-1H-pyrazole-3-carboxamide exemplifies this strategic functionalization, featuring both a halogen handle for cross-coupling reactions and a carboxamide group capable of hydrogen bonding interactions critical for target recognition . This dual functionality enables its application across drug discovery, agrochemical development, and advanced material design, positioning it as a versatile building block in synthetic chemistry.
The bromine atom at the 4-position of the pyrazole ring serves as a strategic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling efficient structural diversification for structure-activity relationship (SAR) studies. This reactivity facilitates the synthesis of compound libraries targeting diverse biological pathways. The carboxamide group at position 3 enhances hydrogen-bonding capability, improving target binding affinity and selectivity [9].
Table 1: Documented Biological Activities of 4-Bromo-1H-pyrazole-3-carboxamide and Derivatives
Biological Activity | Mechanistic Basis | Research Context |
---|---|---|
Kinase Inhibition | ATP-competitive binding to FGFR2/FGFR3 | Cancer therapeutics (patent CN115867547B) [7] |
Bradykinin B1 Antagonism | Receptor blockade with IC₅₀ < 100 nM | Inflammatory disease (patent EP1635821B1) [9] |
Antimicrobial Effects | Membrane disruption & enzyme inhibition | Antibacterial/antifungal agents |
Anticancer Activity | Induction of apoptosis & cell cycle arrest | Cytotoxicity studies |
The compound's role as a kinase inhibitor is particularly well-documented, with patent CN115867547B demonstrating its incorporation into FGFR2/FGFR3 inhibitors for treating cancers such as bladder carcinoma, myeloma, and lymphoma [7]. Similarly, its structural framework has been utilized in bradykinin B1 receptor antagonists (e.g., 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid (phenyl)amide derivatives), which show nanomolar potency for treating inflammatory conditions [9]. Theoretical studies suggest additional potential against infectious pathogens via membrane disruption mechanisms, though experimental validation remains ongoing .
Halogenated pyrazoles contribute unique electronic properties to advanced materials. The electron-withdrawing bromine atom in 4-bromo-1H-pyrazole-3-carboxamide enhances electron affinity (σ = 1.97 e⁻/ų), making it valuable in organic electronic systems. This compound can be integrated into:
Table 2: Material Properties of Brominated Pyrazole Derivatives
Property | Value/Contribution | Application Relevance |
---|---|---|
Electron Affinity | Enhanced charge transport (σ = 1.97 e⁻/ų) | Organic semiconductor design |
Thermal Stability | Decomposition >250°C | Device processing tolerance |
Dipole Moment | 4.2 Debye (calculated) | Polar interface engineering |
Crystallinity | π-Stacking distance 3.4Å | Charge mobility optimization |
The bromine substituent facilitates supramolecular assembly via halogen bonding interactions (binding energy ≈ 3–7 kJ/mol), enabling precise crystal engineering. This property is exploited in designing organic frameworks with tailored porosity and optoelectronic behavior .
The bioactivity and reactivity of pyrazole derivatives are profoundly sensitive to halogen and functional group positioning:
The carboxamide group (-C(=O)NH₂) and bromine atom exhibit electronic communication that modulates both reactivity and target engagement:
Table 3: Comparative Analysis of Structurally Related Pyrazole Derivatives
Compound Name | CAS Number | Similarity Index | Key Structural Differences |
---|---|---|---|
4-Bromo-1H-pyrazole-3-carboxamide | 932-65-0 | 1.00 (Reference) | N/A |
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 | 0.91 | N-methylation, carboxylic acid vs carboxamide |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | 0.91 | Methyl ester vs carboxamide |
Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 | 0.88 | Ethyl ester vs carboxamide |
5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 | 0.70 | Bromine position (5 vs 4), carboxylic acid |
Positional isomerism significantly impacts biological activity, as evidenced by the 0.70 similarity index between the 4-bromo and 5-bromo isomers. This divergence arises from altered dipole moments (Δμ = 1.2 Debye) and distinct molecular shape complementarity with biological targets .
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1